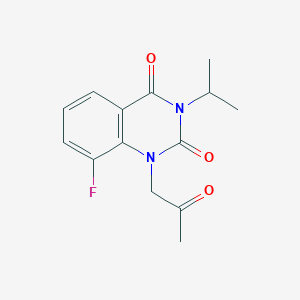

8-fluoro-3-isopropyl-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

8-fluoro-1-(2-oxopropyl)-3-propan-2-ylquinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2O3/c1-8(2)17-13(19)10-5-4-6-11(15)12(10)16(14(17)20)7-9(3)18/h4-6,8H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYUEFOTPQSDGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C2=C(C(=CC=C2)F)N(C1=O)CC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-Fluoro-3-isopropyl-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various pathogens, and its potential therapeutic applications.

- Molecular Formula : C15H14F N3O3

- Molecular Weight : 299.29 g/mol

- IUPAC Name : this compound

The biological activity of quinazoline derivatives, including this compound, is primarily attributed to their ability to inhibit key enzymes involved in DNA replication and repair. Specifically, these compounds have been shown to act as inhibitors of bacterial gyrase and DNA topoisomerase IV, which are crucial for bacterial growth and survival .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various quinazoline derivatives against a range of Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial activity of this compound compared to standard antibiotics:

| Pathogen | Inhibition Zone (mm) | MIC (mg/mL) | Standard Antibiotic | Inhibition Zone (mm) |

|---|---|---|---|---|

| Staphylococcus aureus | 12 | 75 | Ampicillin | 15 |

| Escherichia coli | 15 | 65 | Vancomycin | 18 |

| Candida albicans | 11 | 80 | Fluconazole | 20 |

The compound demonstrated moderate activity against these pathogens, showing comparable effectiveness to standard antibiotics .

Anticancer Activity

Quinazoline derivatives have also been studied for their anticancer properties. In vitro studies indicated that the compound inhibited the proliferation of multiple human tumor cell lines. The following table presents data on the growth inhibition rates observed in various cancer cell lines:

| Cell Line | Average logGI50 |

|---|---|

| A549 (Lung Cancer) | -6.1 |

| MCF7 (Breast Cancer) | -6.13 |

| HeLa (Cervical Cancer) | -6.44 |

| PC3 (Prostate Cancer) | -6.39 |

These findings suggest that this compound possesses significant anticancer potential .

Case Studies

A recent study highlighted the use of quinazoline derivatives in treating bacterial infections resistant to conventional antibiotics. The study reported that compounds similar to 8-fluoro-3-isopropyl exhibited a broad spectrum of activity against resistant strains of bacteria, suggesting their potential as novel therapeutic agents in combating antibiotic resistance .

Comparison with Similar Compounds

Research Findings

- Synthetic Methods: The silylation and ribosylation techniques used for trifluoromethyl-quinazoline nucleosides (e.g., coupling with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) could be adapted for synthesizing the target compound, though the 2-oxopropyl group may require tailored protecting strategies .

- Characterization : NMR and mass spectrometry data for analogs (e.g., 8-fluoroquinazoline-dione) confirm the reliability of these methods for verifying the target compound’s structure .

- Activity Trends : Fluorine at the 8-position correlates with higher bioactivity than 7-fluoro or iodo substitutions, suggesting positional specificity in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-fluoro-3-isopropyl-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione, and how can fluorination be optimized?

- Methodology : Fluorination at the 8-position can be achieved via electrophilic fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions. The isopropyl and 2-oxopropyl substituents are typically introduced via nucleophilic substitution or alkylation reactions. For example, silylation methods (as used in ribosylation of quinazoline-diones ) can stabilize reactive intermediates during substitution. Reaction optimization should focus on temperature control (e.g., 0–5°C for fluorination) and solvent selection (e.g., DMF or THF) to minimize side reactions.

Q. How should researchers characterize the structural integrity of this compound?

- Methodology : Use a combination of 1H/13C NMR to confirm substituent positions (e.g., fluorine coupling patterns at δ ~160–165 ppm for aromatic F ). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (e.g., as performed for 6-methyl-3-phenylquinazoline-dione ) resolves stereoelectronic effects of the 2-oxopropyl group. IR spectroscopy can verify carbonyl stretches (~1700–1750 cm⁻¹ for dione moieties).

Q. What safety protocols are critical for handling this compound?

- Methodology :

- Storage : Keep in airtight, corrosion-resistant containers at ≤25°C, away from moisture and ignition sources .

- PPE : Use nitrile gloves, lab coats, and FFP2 respirators in poorly ventilated areas.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and avoid aqueous cleanup to prevent hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s antimicrobial activity?

- Methodology :

- Substituent Analysis : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 6-position to enhance membrane permeability, as seen in related quinazoline-diones with antibacterial activity .

- Functional Group Testing : Replace the 2-oxopropyl group with thioether or triazole moieties to improve target binding (e.g., 4-thioquinazoline derivatives show enhanced antifungal activity ).

- Biological Assays : Perform MIC tests against Gram-positive/negative bacteria and fungi, comparing results to control compounds like 2-(chloromethyl)quinazoline derivatives .

Q. How can contradictions in cytotoxicity data be resolved during preclinical evaluation?

- Methodology :

- Dose-Response Studies : Use a range of concentrations (e.g., 0.1–100 μM) to identify non-linear toxicity trends.

- Mechanistic Profiling : Employ RNA sequencing or proteomics to differentiate between apoptosis and off-target effects. For example, hybrid quinazoline-diones linked to sulphamide groups showed selective cytotoxicity (GI₅₀: 0.045–6.94 μM) via kinase inhibition .

- Metabolic Stability Tests : Assess hepatic microsomal stability to rule out metabolite-induced toxicity .

Q. What strategies enhance metabolic stability of the 2-oxopropyl group in vivo?

- Methodology :

- Isosteric Replacement : Substitute the ketone with a bioisostere like 1,2,4-oxadiazole to reduce oxidative metabolism.

- Prodrug Design : Mask the 2-oxopropyl group as an ester or carbamate, which is cleaved enzymatically at the target site .

- Pharmacokinetic Studies : Monitor plasma half-life (t₁/₂) and AUC in rodent models using LC-MS/MS.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.